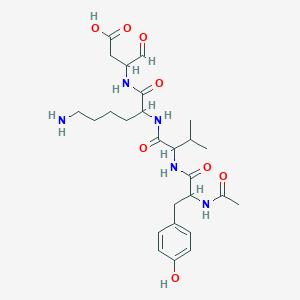
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al is a synthetic peptide composed of the amino acids tyrosine, valine, lysine, and aspartic acid, each in their DL-forms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (DL-Tyr) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Val) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for DL-Lys and DL-Asp.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino groups in lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Dityrosine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with attached functional groups.
Wissenschaftliche Forschungsanwendungen
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al has diverse applications in scientific research:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.
Wirkmechanismus
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al exerts its effects primarily through the inhibition of caspase-1, an enzyme involved in the inflammatory response. By binding to the active site of caspase-1, the compound prevents the cleavage of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Tetrapeptide-2: Known for its anti-aging properties and ability to stimulate collagen and elastin production.
Ac-Tyr-Val-Lys-Asp-aldehyde: Another caspase-1 inhibitor with similar applications in disease research.
Uniqueness
Ac-DL-Tyr-DL-Val-DL-Lys-DL-Asp-al is unique due to its specific sequence and DL-configuration, which may confer distinct biochemical properties and stability compared to its L-form counterparts. This configuration can influence its interaction with biological targets and its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C26H39N5O8 |
|---|---|
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
3-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36) |
InChI-Schlüssel |
BAGHFYULXWTKCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


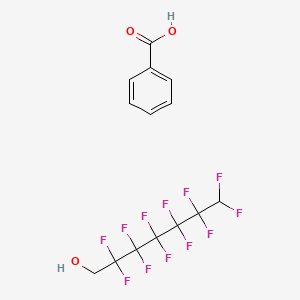
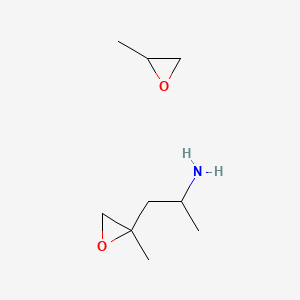
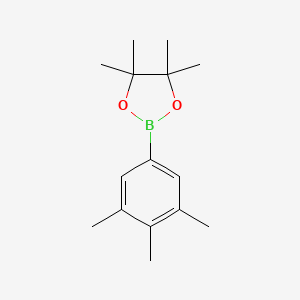

![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)
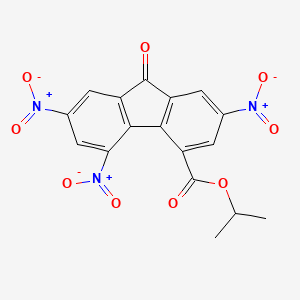
![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)
![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)

![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
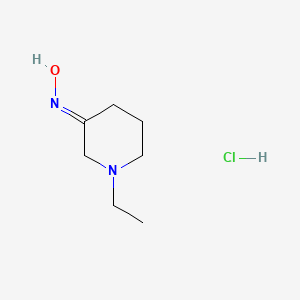
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)
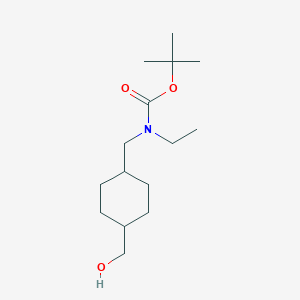
![2-{[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]methyl}oxirane](/img/structure/B15092138.png)
